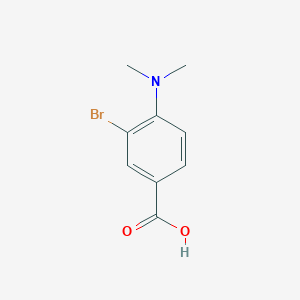

3-Bromo-4-(dimethylamino)benzoic acid

Descripción

Contextualizing 3-Bromo-4-(dimethylamino)benzoic acid within Benzoic Acid Derivatives Research

Research into benzoic acid derivatives is a mature yet continually evolving area of chemical science. Benzoic acid and its substituted analogues are explored for a wide range of applications, from their role as precursors in the chemical industry to their use as active pharmaceutical ingredients. The acidity and reactivity of the carboxylic acid group, as well as the potential for substitution on the aromatic ring, make them highly versatile.

The electronic nature of substituents on the benzene (B151609) ring significantly influences the properties of benzoic acid derivatives. nih.govlibretexts.org Electron-withdrawing groups, such as halogens, tend to increase the acidity of the carboxylic acid, while electron-donating groups, like amino or alkyl groups, decrease it. nih.gov In the case of this compound, the strong electron-donating dimethylamino group and the electron-withdrawing bromine atom exert opposing electronic effects, creating a unique electronic environment on the aromatic ring.

Substituted benzoic acids are central to various research applications:

Catalysis: They are studied as catalysts, particularly in reactions like the imine condensation for the synthesis of covalent organic frameworks (COFs). rsc.org

Inhibitor Development: Certain para-substituted benzoic acid derivatives have been identified as potent inhibitors of enzymes like protein phosphatase Slingshot, which has therapeutic potential. nih.gov

Material Science: The structural rigidity and functional handles of benzoic acid derivatives make them useful in creating advanced materials.

The study of these derivatives often involves analyzing how different substituents affect molecular properties and reactivity, a field where this compound serves as a complex and illustrative example.

Strategic Importance of Brominated Aromatic Amines and Carboxylic Acids in Synthetic Chemistry

The presence of both a bromine atom and an amino group on an aromatic ring, as seen in this compound, offers significant strategic advantages in organic synthesis. Brominated aromatic compounds, or aryl bromides, are particularly valued as versatile intermediates. researchgate.net

Key roles of brominated aromatic compounds include:

Cross-Coupling Reactions: Aryl bromides are excellent substrates for a multitude of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.netchemicalbook.com These reactions are foundational for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules from simpler precursors. researchgate.netguidechem.com

Grignard and Organolithium Reagents: The bromine substituent can be readily converted into organometallic reagents, which are powerful nucleophiles for forming new bonds. researchgate.net

Nucleophilic Aromatic Substitution: The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. researchgate.net

Similarly, aromatic amines are crucial building blocks. Bromoanilines, for example, are used in the synthesis of azo dyes, pharmaceuticals, and other specialty chemicals. chemicalbook.comchemicalbook.com The amino group can direct further electrophilic aromatic substitution and can be transformed into other functionalities. chemicalbook.com

Aromatic carboxylic acids containing bromine are also pivotal. The carboxyl group itself can undergo various transformations, such as esterification and reduction. guidechem.com Furthermore, methods for the decarboxylative bromination of aromatic carboxylic acids provide a pathway to synthesize aryl bromides from readily available starting materials, highlighting the synthetic interplay between these two functional groups. nih.govrsc.org

Overview of Current Research Trajectories for Related Chemical Entities

The research landscape for compounds related to this compound is dynamic, with a focus on developing novel synthetic methodologies and applications.

One significant area of research is the development of more efficient and selective halogenation techniques. organic-chemistry.org Traditional electrophilic bromination of activated rings like anilines typically results in ortho- and para-substituted products. rsc.org Recent advancements, however, have focused on achieving unconventional regioselectivity. For instance, palladium-catalyzed meta-C–H bromination of aniline (B41778) and benzoic acid derivatives has been developed, offering access to isomers that are difficult to synthesize using classical methods. rsc.orgresearchgate.net

Another active research trajectory involves expanding the utility of substituted aromatics in materials science and medicinal chemistry. For example, bromoaniline-based Schiff base chemosensors have been designed for the selective detection of metal ions like Cu²⁺ and Zn²⁺. nih.gov

Furthermore, there is ongoing interest in the synthesis of complex heterocyclic compounds using brominated precursors. Bromoanilines serve as key starting materials for constructing biologically active molecules and valuable heterocyclic frameworks. chemicalbook.com The development of environmentally friendly synthesis methods, such as solvent-free reactions, for producing brominated benzoic acids is also a current focus, aiming to reduce waste and improve the sustainability of chemical processes. ijisrt.com

Interactive Data Table: Properties of Related Benzoic Acid Derivatives

This table provides data on compounds structurally related to this compound to offer a comparative context.

| Compound Name | Molecular Formula | Melting Point (°C) | Key Feature |

| m-(Dimethylamino)benzoic acid | C₉H₁₁NO₂ | 150–153 | Positional isomer of the amino group. |

| p-(Dimethylamino)benzoic acid | C₉H₁₁NO₂ | 242.5–243.5 | Positional isomer of the amino group. |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 251–254 | Lacks the dimethylamino group. |

| 3-Bromo-4-methylbenzoic acid | C₈H₇BrO₂ | Not specified | Features a methyl group instead of dimethylamino. sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVWDZMDHLAJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594221 | |

| Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-83-7 | |

| Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220844-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Dimethylamino Benzoic Acid

Regioselective Bromination Approaches to Aromatic Benzoic Acid Precursors

A primary challenge in synthesizing the target compound is the precise introduction of a bromine atom at the C-3 position, which is ortho to the carboxylic acid and meta to the powerful dimethylamino directing group. Direct bromination of 4-(dimethylamino)benzoic acid is complicated as the dimethylamino group strongly directs electrophilic bromination to the ortho position (C-3 and C-5). However, the carboxylic acid group deactivates the ring and directs meta, which in this case is also the C-3 and C-5 positions. The alignment of these directing effects would theoretically favor bromination at the C-3 position.

A common precursor for this synthesis is 4-(dimethylamino)benzoic acid. Another potential route involves starting with 3-bromo-4-methylbenzoic acid, where the methyl group is later converted to the dimethylamino group.

Optimization of Bromination Reagents and Reaction Conditions

The choice of brominating agent and reaction conditions is critical to maximize the yield of the desired 3-bromo isomer and minimize side products.

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for selective bromination. It can be used with a proton source like sulfuric acid (H₂SO₄) to enhance regioselectivity. The reactivity of NBS can be further enhanced through the use of catalytic additives. For instance, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS in aqueous conditions at room temperature. organic-chemistry.org This occurs through halogen bonding, where Lewis basic additives interact with NBS to increase the positive electrochemical character of the bromine atom. organic-chemistry.orgnsf.gov

Molecular Bromine (Br₂) : Traditional electrophilic aromatic bromination using molecular bromine often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and generate a more potent electrophile. ijisrt.com The reaction is typically conducted under controlled temperature conditions (e.g., 0–25°C) in an inert atmosphere to prevent unwanted side reactions.

Protection-Deprotection Strategy : To circumvent the challenges of direct bromination, the carboxylic acid group can be temporarily converted into an ester, such as a methyl ester. This protection step alters the electronic properties of the substituent and can improve regioselectivity. Following the bromination of the ester, the carboxylic acid is regenerated via ester hydrolysis.

The table below summarizes various bromination conditions reported for benzoic acid derivatives.

| Precursor | Brominating Agent | Catalyst/Additive | Solvent | Conditions | Product | Reference |

| 4-(Dimethylamino)benzoic acid methyl ester | Not Specified | Not Specified | Not Specified | 50°C, 3 hours | Methyl 3-bromo-4-(dimethylamino)benzoate | |

| 4'-Methoxyacetophenone | NBS | Lactic Acid | Aqueous Acetonitrile | Room Temperature | Bromo-4'-methoxyacetophenone | nsf.gov |

| 2,6-Dimethoxybenzoic acid | Bromine | Dioxane | Not Specified | Not Specified | 3-Bromo-2,6-dimethoxybenzoic acid | google.com |

| Benzoic Acid | Bromine | FeBr₃ | None (Solvent-free) | Sonication | 3-Bromobenzoic acid | ijisrt.com |

| 4-tert-butyl benzoic acid | Bromine | Silver Nitrate | Acetic Acid / Nitric Acid | Not Specified | 3-Bromo-4-tert-butylbenzoic acid |

Stereochemical Considerations in Bromination Processes

In the context of aromatic bromination, stereochemical considerations primarily relate to regioselectivity—the control of the substitution position on the benzene (B151609) ring. The directing effects of the existing substituents govern the position of the incoming electrophile (bromine).

Dimethylamino Group (-N(CH₃)₂) : This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. It is a strong ortho- and para-director.

Carboxylic Acid Group (-COOH) : This is a deactivating group due to the electron-withdrawing nature of the carbonyl group. It acts as a meta-director for electrophilic substitution.

In the precursor 4-(dimethylamino)benzoic acid, the dimethylamino group at C-4 directs incoming electrophiles to the C-3 and C-5 positions (ortho to it). The carboxylic acid at C-1 directs to the C-3 and C-5 positions (meta to it). Since both groups direct the incoming bromine to the same positions, the bromination is regiochemically favored at the C-3 position. The challenge lies in controlling the reaction to achieve mono-bromination and prevent the formation of di-bromo products.

Installation and Functionalization of the Dimethylamino Moiety

An alternative synthetic approach involves introducing the dimethylamino group onto a pre-brominated benzoic acid scaffold. This can be achieved through amination followed by N-methylation.

Amination Strategies for Substituted Benzoic Acids

The introduction of an amino group onto an aromatic ring can be accomplished through various methods, with copper-catalyzed reactions being particularly effective for aryl halides.

Copper-Catalyzed Amination : A chemo- and regioselective copper-catalyzed amination of bromobenzoic acids can be employed. organic-chemistry.orgnih.gov This method effectively couples aliphatic or aromatic amines with bromobenzoic acids, often without the need to protect the carboxylic acid group. organic-chemistry.orgnih.gov This approach is highly regioselective, replacing only the bromide that is adjacent to the carboxylic acid moiety. organic-chemistry.org

Reductive Amination : This method involves the reaction of a carbonyl compound with an amine. While not directly applicable for introducing an amino group to the aromatic ring itself, it is a key strategy for synthesizing related compounds. For example, 4-(benzylamino)benzoic acid derivatives can be synthesized via reductive amination of p-aminobenzoic acid with substituted benzaldehydes using sodium borohydride. acs.orgacs.org

N-Methylation Techniques for Secondary Amines

Once a primary (-NH₂) or secondary (-NHCH₃) amine is installed on the benzoic acid backbone, the dimethylamino group can be formed through exhaustive methylation. A common starting material for this pathway is 4-aminobenzoic acid. nih.govtaylorandfrancis.com The amino group can be methylated to a methylamino group and subsequently to a dimethylamino group. acs.orgnih.gov

Carboxylic Acid Functional Group Introduction and Derivatization Pathways

The carboxylic acid group is a key feature of the target molecule. Synthetic strategies can either start with a molecule already containing this group or introduce it at a later stage.

Carboxylation of an Aryl Halide : A powerful method for introducing a carboxylic acid group is the palladium-catalyzed carboxylation of an aryl halide. For instance, p-dimethylaminobromobenzene can be carboxylated using a palladium complex catalyst in a carbon dioxide atmosphere to yield 4-(dimethylamino)benzoic acid with high efficiency. chemicalbook.com

Esterification and Hydrolysis : As mentioned previously, the carboxylic acid group is often protected as an ester during steps like bromination to prevent side reactions and improve solubility or selectivity. The synthesis of methyl 4-aminobenzoate from 4-aminobenzoic acid is a common example of this protective strategy. chemicalbook.comrsc.org The final step in such a sequence is the hydrolysis of the ester back to the carboxylic acid, typically under basic conditions using a reagent like sodium hydroxide (NaOH), followed by acidification.

Green Chemistry Principles in the Synthesis of 3-Bromo-4-(dimethylamino)benzoic acid

The application of green chemistry principles to the synthesis of this compound is a critical step towards developing more sustainable and environmentally benign chemical processes. Traditional bromination methods often involve the use of hazardous reagents and solvents, leading to significant waste generation. Green chemistry seeks to address these issues by focusing on aspects such as the use of safer solvents, the development of catalytic methodologies, and the implementation of solvent-free reaction conditions.

Solvent-Free Synthesis and Renewable Solvents

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to eliminate the environmental and health hazards associated with volatile organic compounds. In the context of synthesizing halogenated aromatic acids, solvent-free approaches can lead to cleaner reactions, easier product isolation, and reduced waste.

One promising technique for the solvent-free synthesis of bromo aromatic compounds is the use of sonication. This method has been successfully applied to the synthesis of 3-bromobenzoic acid in a solvent- and catalyst-free reaction, which suggests its potential applicability to the synthesis of this compound. ijisrt.com The use of high-intensity ultrasound can promote the reaction between the substrate and the brominating agent in the absence of a solvent, often leading to shorter reaction times and high yields.

Another approach involves microwave-assisted solvent-free reactions. For instance, the reduction of aromatic nitro compounds, a potential step in a multi-step synthesis of the target molecule, has been achieved with high efficiency using hydrazine hydrate supported on alumina under microwave irradiation without any solvent. While not a direct bromination, this demonstrates the feasibility of solvent-free techniques for key transformations in the synthesis of complex aromatic compounds.

While completely solvent-free methods are ideal, the use of renewable solvents is a viable alternative when a solvent is necessary. Water is a highly desirable green solvent, and its use in the synthesis of 2,2′-diselenobis(benzoic acid) derivatives in a continuous flow system highlights the potential for aqueous media in the synthesis of substituted benzoic acids. rsc.org For the bromination of 4′-methoxyacetophenone, an optimized procedure using catalytic mandelic acid was developed under aqueous conditions at room temperature, showcasing the potential for using water as a solvent in electrophilic aromatic bromination. nsf.gov

The following table summarizes potential green solvent approaches for the synthesis of this compound based on analogous reactions.

| Method | Solvent System | Potential Brominating Agent | Key Advantages |

| Sonication | Solvent-Free | N-Bromosuccinimide (NBS) | Reduced waste, faster reaction rates, no solvent |

| Microwave-Assisted | Solvent-Free | N-Bromosuccinimide (NBS) | Rapid heating, shorter reaction times, no solvent |

| Aqueous Synthesis | Water | N-Bromosuccinimide (NBS) | Environmentally benign, safe, and readily available |

Catalytic Methodologies for Enhanced Efficiency

Catalytic methods are a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced environmental impact. In the synthesis of this compound, catalytic approaches can enhance the efficiency of the bromination step, minimize the formation of byproducts, and allow for the use of milder reaction conditions.

The electrophilic bromination of aromatic compounds can be significantly enhanced through catalysis. While traditional methods often rely on stoichiometric amounts of Lewis acids, which generate significant waste, modern approaches focus on developing more sustainable catalytic systems. For instance, the catalytic bromination of non-activated aromatic compounds has been achieved using an Fe₂O₃/zeolite catalyst system, where the active catalytic species, FeBr₃, is formed in situ. researchgate.net This type of heterogeneous catalyst can be easily recovered and recycled, a key principle of green chemistry.

Another innovative approach involves the use of organic catalysts. Lactic acid derivatives have been shown to act as halogen bond acceptors with N-bromosuccinimide (NBS), enhancing the reactivity for regioselective aromatic bromination. nsf.gov An optimized procedure using catalytic mandelic acid under aqueous conditions at room temperature was developed to promote aromatic bromination on a variety of arene substrates with complete regioselectivity. nsf.gov This method avoids the use of heavy metal catalysts and harsh reaction conditions.

The following table outlines various catalytic methodologies that could be adapted for the synthesis of this compound.

| Catalyst Type | Example Catalyst | Brominating Agent | Potential Advantages |

| Heterogeneous Lewis Acid | Fe₂O₃/Zeolite | Br₂ | Recyclable catalyst, reduced waste, high selectivity |

| Homogeneous Gold Catalyst | AuCl₃ | NBS | High efficiency, mild reaction conditions |

| Solid Acid Catalyst | H₃PO₄/Zr(OH)₄ | NBS | Recyclable catalyst, excellent yields, no side-chain bromination |

| Organocatalyst (Halogen Bonding) | Mandelic Acid | NBS | Metal-free, mild aqueous conditions, high regioselectivity |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. The application of flow chemistry to the synthesis of this compound can address many of the challenges associated with hazardous reagents and exothermic reactions inherent in bromination processes.

Continuous flow systems allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and selectivity. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, mitigating the risks of runaway reactions, which is a significant concern when using highly reactive reagents like bromine.

A key advantage of flow chemistry in the context of bromination is the ability to generate hazardous reagents in situ. For example, a safe and straightforward protocol for bromination in continuous flow involves the in-situ generation of bromine (Br₂) or potassium hypobromite (KOBr) from the reaction of an oxidant with a bromide source. mdpi.com This generated bromine is then immediately consumed in the subsequent reaction, eliminating the need to store and handle large quantities of toxic and corrosive molecular bromine. mdpi.com

The synthesis of substituted benzoic acids has also been successfully demonstrated in continuous flow systems. For instance, a continuous mode process reactor system has been developed for the preparation of substituted benzoic acids via oxidation, highlighting the feasibility of multi-step syntheses in a continuous manner. google.com Alkylation of substituted benzoic acids has also been studied in a continuous flow microfluidic microreactor, demonstrating the precise control over reaction kinetics achievable with this technology. acs.org

For the scalable synthesis of this compound, a continuous flow process could be designed as follows:

Reagent Introduction: Solutions of 4-(dimethylamino)benzoic acid and a brominating agent (or its precursors for in-situ generation) are continuously pumped into the system.

Mixing: The reagents are rapidly mixed in a micro-mixer.

Reaction: The reaction mixture flows through a temperature-controlled reactor coil or a packed-bed reactor containing a solid-supported catalyst. The residence time in the reactor is precisely controlled to maximize conversion and minimize byproduct formation.

Quenching: The reaction is quenched by introducing a quenching agent into the flow stream.

Purification: In-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, can be integrated to continuously purify the product stream.

The following table provides a conceptual comparison of batch versus flow synthesis for the bromination of 4-(dimethylamino)benzoic acid.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk of runaway reactions and exposure to hazardous materials. | Enhanced safety through better temperature control and in-situ generation of reagents. mdpi.com |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Easily scalable by running the system for longer durations or by numbering-up reactors. |

| Efficiency | Often lower yields and selectivity due to poor mixing and temperature gradients. | Higher yields and selectivity due to precise control over reaction parameters. |

| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Waste Generation | Can generate significant amounts of waste from quenching and workup procedures. | Reduced waste through in-line quenching and purification. |

Reaction Mechanism Studies of 3 Bromo 4 Dimethylamino Benzoic Acid and Its Precursors

Mechanistic Pathways of Aromatic Electrophilic Substitution Involving Bromination

The synthesis of 3-Bromo-4-(dimethylamino)benzoic acid from its precursor, 4-(dimethylamino)benzoic acid, proceeds via an aromatic electrophilic substitution (EAS) reaction. The mechanism is a well-established two-step process. libretexts.orgmasterorganicchemistry.com

First, a strong electrophile, typically the bromonium ion (Br⁺) or a polarized bromine molecule complexed with a Lewis acid (e.g., Br₂-FeBr₃), is generated. lumenlearning.com The π electrons of the aromatic ring, acting as a nucleophile, attack the electrophile. This initial attack is the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.comlumenlearning.com The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. libretexts.orgnih.gov

In the second, faster step, a weak base removes a proton from the sp³-hybridized carbon atom of the arenium ion, restoring the aromatic π system and yielding the final substituted product. libretexts.orglumenlearning.com

The regioselectivity of the bromination—the position where the bromine atom attaches—is dictated by the directing effects of the substituents already present on the ring: the strongly activating dimethylamino group (-N(CH₃)₂) and the deactivating carboxylic acid group (-COOH).

-N(CH₃)₂ Group: This is a powerful activating group due to its strong positive resonance effect (+R), donating electron density to the ring and stabilizing the positive charge of the arenium ion intermediate. It is an ortho, para-director.

-COOH Group: This is a deactivating group due to its negative inductive (-I) and negative resonance (-R) effects, which withdraw electron density from the ring. It is a meta-director.

In the case of 4-(dimethylamino)benzoic acid, the directing effects of the two groups are in competition. The dimethylamino group's activating and directing influence is significantly stronger than the deactivating effect of the carboxylic acid group. Therefore, the incoming electrophile is directed to the positions ortho to the dimethylamino group. Since the para position is already occupied by the carboxyl group, bromination occurs at one of the ortho positions, specifically C3, leading to the formation of this compound.

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -N(CH₃)₂ (Dimethylamino) | +R, -I (Resonance dominates) | Strongly Activating | Ortho, Para |

| -COOH (Carboxylic Acid) | -R, -I | Deactivating | Meta |

| -Br (Bromo) | +R, -I (Inductive dominates) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires specific conditions, most notably the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.org

The generally accepted mechanism involves two steps:

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom). This forms a high-energy, negatively charged intermediate called a Meisenheimer complex, where the aromaticity is temporarily lost. libretexts.orgnih.gov

Elimination: The leaving group (bromide ion, Br⁻) is expelled, and the aromaticity of the ring is restored. libretexts.org

For this compound, the potential for undergoing an SNAr reaction is severely limited. The ring lacks the necessary strong electron-withdrawing groups, such as nitro (-NO₂) groups, to stabilize the negative charge of the Meisenheimer complex. libretexts.org Instead, it possesses a powerful electron-donating group, the dimethylamino group, which is located para to the potential site of nucleophilic attack (C3, relative to the carboxyl group). This -N(CH₃)₂ group would strongly destabilize the negatively charged Meisenheimer intermediate, making its formation energetically unfavorable.

Therefore, nucleophilic aromatic substitution on this compound is not a viable reaction pathway under standard SNAr conditions. Harsh reaction conditions, such as high temperatures and extremely strong bases, might induce a reaction through an alternative elimination-addition (benzyne) mechanism, but this is distinct from the classical SNAr pathway. youtube.com

| Factor | Influence on SNAr for this compound | Outcome |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | No strong EWGs (like -NO₂) are present ortho/para to the bromo leaving group. | Destabilizes Meisenheimer complex; Limits reaction potential. |

| Electron-Donating Groups (EDGs) | A strong EDG (-N(CH₃)₂) is present on the ring. | Strongly destabilizes the negative charge of the intermediate. |

| Leaving Group | Bromide is a reasonably good leaving group. | This factor is favorable, but insufficient to overcome the electronic destabilization. |

| Nucleophile | Requires a very strong nucleophile. | Even with a strong nucleophile, the high energy barrier of the intermediate prevents the reaction. |

Role of Substituent Effects (Bromo and Dimethylamino) on Reaction Kinetics

The rates of chemical reactions involving aromatic rings are profoundly influenced by the electronic properties of the substituents. For this compound and its precursor, the interplay between the dimethylamino and bromo groups is critical in determining reaction kinetics.

In Electrophilic Aromatic Substitution (e.g., Bromination of Precursor): The rate of EAS is determined by the stability of the arenium ion intermediate formed in the rate-determining step.

Dimethylamino (-N(CH₃)₂) Effect: As a strong activating group, the dimethylamino group significantly increases the rate of electrophilic substitution compared to unsubstituted benzene (B151609). It donates electron density through resonance, which effectively stabilizes the positive charge of the arenium ion, thereby lowering the activation energy of the reaction. rsc.org

Carboxylic Acid (-COOH) Effect: This deactivating group slows the reaction rate by withdrawing electron density, destabilizing the arenium ion and increasing the activation energy. However, its influence is overcome by the much stronger activating effect of the dimethylamino group.

In Nucleophilic Aromatic Substitution: The rate of an SNAr reaction is dependent on the stability of the negatively charged Meisenheimer complex.

Dimethylamino (-N(CH₃)₂) Effect: This electron-donating group strongly decelerates the reaction rate. It pushes electron density into the ring, which destabilizes the negative charge of the Meisenheimer intermediate, thus increasing the activation energy and making the reaction kinetically unfavorable. youtube.com

Bromo (-Br) Effect: The bromine atom has a dual role. Its inductive effect (-I) withdraws electron density, which slightly stabilizes the negative intermediate. However, this effect is weak and insufficient to counteract the powerful destabilizing resonance effect of the dimethylamino group.

The quantitative impact of substituents on reaction rates can often be correlated using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives. Electron-donating groups like -N(CH₃)₂ have negative Hammett sigma (σ) values, indicating rate acceleration in reactions favored by electron density (like EAS), while electron-withdrawing groups have positive σ values.

Computational Elucidation of Transition States and Energy Profiles

Modern computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms. nih.gov These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products.

For the bromination of 4-(dimethylamino)benzoic acid, computational models can be used to:

Map the Potential Energy Surface: This traces the energy of the system as the reaction progresses along the reaction coordinate, from reactants to products. bath.ac.uk

Identify Transition States: A transition state represents the highest energy point along the reaction pathway and is characterized by having exactly one imaginary vibrational frequency. nih.gov Its structure provides a snapshot of the bond-forming and bond-breaking processes.

Calculate Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. By calculating the activation energies for electrophilic attack at different positions on the ring (e.g., ortho vs. meta to the dimethylamino group), computational methods can predict and rationalize the observed regioselectivity. The calculations would confirm a lower energy barrier for bromination at the C3 position, consistent with experimental outcomes. nih.gov

Similarly, for a hypothetical SNAr reaction on this compound, DFT calculations would predict a very high activation energy for the formation of the Meisenheimer complex. This high energy barrier would be a direct result of the electronic destabilization caused by the dimethylamino group, providing a quantitative explanation for the compound's inertness to this reaction type.

| Reaction Pathway | Intermediate/Transition State (TS) | Predicted Relative Energy (Computational) | Rationale |

|---|---|---|---|

| EAS: Bromination at C3 (ortho to -N(CH₃)₂) | Arenium Ion TS | Low | Positive charge is stabilized by the strong +R effect of the dimethylamino group. |

| EAS: Bromination at C5 (meta to -N(CH₃)₂) | Arenium Ion TS | High | Positive charge is not effectively stabilized by the dimethylamino group. |

| SNAr: Nucleophilic attack at C3 | Meisenheimer Complex TS | Very High | Negative charge is destabilized by the strong +R effect of the dimethylamino group. |

Isotopic Labeling Studies for Mechanism Verification

Isotopic labeling is a definitive experimental technique used to trace the movement of atoms through a reaction, providing unambiguous evidence for a proposed mechanism. wikipedia.orgias.ac.in In this method, an atom in a reactant molecule is replaced with one of its heavier isotopes (e.g., ¹³C for ¹²C, ²H (D) for ¹H, or ¹⁵N for ¹⁴N). The position of this isotopic label in the product molecule is then determined, typically using mass spectrometry or NMR spectroscopy. ias.ac.inresearchgate.net

For the reactions involving this compound and its precursors, several hypothetical isotopic labeling experiments could verify the proposed mechanisms:

Verifying EAS Regioselectivity: One could synthesize the precursor, 4-(dimethylamino)benzoic acid, with a ¹³C label specifically at the C3 position. After the bromination reaction, ¹³C NMR spectroscopy of the product would confirm that the bromine atom is attached to the labeled C3 carbon. This would rule out any potential rearrangement mechanisms and confirm the directing effects of the substituents.

Probing for a Kinetic Isotope Effect (KIE): To confirm that the C-H bond cleavage in the second step of EAS is not rate-determining, one could compare the rate of bromination of normal 4-(dimethylamino)benzoic acid with a deuterated version, where the hydrogen at the C3 position is replaced by deuterium (B1214612) (D). The absence of a significant primary kinetic isotope effect (i.e., kH/kD ≈ 1) would provide strong evidence that the C-H bond is broken in a fast step after the rate-limiting formation of the arenium ion. ias.ac.in

Confirming SNAr Pathways: In the rare cases where an SNAr-type reaction could be forced (e.g., via a benzyne (B1209423) intermediate), labeling the ring with ¹³C at the carbon bearing the bromine (C3) and the adjacent carbon (C4) would be revealing. If a symmetrical benzyne intermediate were formed, the incoming nucleophile would attack C3 and C4 with roughly equal probability, leading to a mixture of isotopically distinct products. This would clearly distinguish it from a direct SNAr addition-elimination mechanism, where substitution would occur only at C3. ias.ac.in

These studies, while often complex to perform, provide the most direct and compelling evidence for the intricate steps involved in a chemical reaction. nih.gov

Advanced Spectroscopic and Crystallographic Analysis of 3 Bromo 4 Dimethylamino Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For 3-Bromo-4-(dimethylamino)benzoic acid, ¹H and ¹³C NMR spectra offer foundational information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons of the dimethylamino group would appear as a singlet, integrating to six protons. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these aromatic protons would exhibit specific splitting patterns (doublet, doublet of doublets) based on their coupling with neighboring protons. The acidic proton of the carboxyl group is often broad and may exchange with solvent, sometimes not being observed or appearing over a wide chemical shift range.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. This includes two signals for the methyl carbons of the dimethylamino group, several signals for the aromatic carbons (including those directly bonded to the bromine, dimethylamino, and carboxyl groups), and a characteristic downfield signal for the carboxylic acid carbon.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, allowing for the definitive assignment of their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signal for each protonated carbon on the aromatic ring and the methyl groups of the dimethylamino function.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| -N(CH₃)₂ | ~3.0 (singlet, 6H) | ~40 | Aromatic C4 |

| Aromatic H-2 | ~8.0 (doublet) | ~125 | Carboxylic Carbon, Aromatic C4, Aromatic C6 |

| Aromatic H-5 | ~7.8 (doublet of doublets) | ~128 | Aromatic C1, Aromatic C3 |

| Aromatic H-6 | ~6.8 (doublet) | ~110 | Aromatic C2, Aromatic C4 |

| -COOH | >10 (broad singlet, 1H) | ~170 | Aromatic C2 |

| Aromatic C-1 (-COOH) | - | ~130 | Aromatic H-2, Aromatic H-6 |

| Aromatic C-3 (-Br) | - | ~115 | Aromatic H-2, Aromatic H-5 |

| Aromatic C-4 (-N(CH₃)₂) | - | ~155 | Aromatic H-5, Aromatic H-6, Protons on N-methyl groups |

Solid-State NMR for Polymorphic Analysis

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) can probe its structure in the crystalline form. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, different polymorphic forms of this compound could be identified and characterized, as each form would present a unique spectral fingerprint due to differences in crystal packing and intermolecular interactions. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis

For this compound, key vibrational bands would include:

O-H Stretch: A very broad absorption in the IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong, sharp band around 1680-1710 cm⁻¹ in the IR spectrum, corresponding to the carbonyl of the carboxylic acid.

C-N Stretch: A band in the region of 1360-1250 cm⁻¹ associated with the aromatic amine.

C-Br Stretch: A low-frequency vibration, typically found in the 600-500 cm⁻¹ range.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Raman spectroscopy would be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum, such as the aromatic ring breathing modes.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | 2500-3300 (broad) | IR |

| Carbonyl (C=O) | C=O Stretch | 1680-1710 | IR (strong), Raman |

| Aromatic Ring | C=C Stretches | 1600-1450 | IR, Raman |

| Dimethylamino (-N(CH₃)₂) | C-N Stretch | 1360-1250 | IR |

| Bromo (-Br) | C-Br Stretch | 600-500 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Research

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₉H₁₀BrNO₂, the calculated monoisotopic mass is 242.9949 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the compound's fragmentation pathways. Upon ionization, the molecular ion of this compound would undergo characteristic fragmentation. Expected fragmentation patterns include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion [M-OH]⁺.

Loss of a water molecule (H₂O): From the carboxylic acid group, leading to an [M-H₂O]⁺• ion.

Decarboxylation (loss of CO₂): A common pathway for benzoic acids, yielding an [M-CO₂]⁺• fragment.

Loss of a methyl radical (•CH₃): From the dimethylamino group.

The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (⁷⁹Br and ⁸¹Br).

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the planarity of the benzene ring and the geometry of the substituent groups.

Hydrogen Bonding Networks and Crystal Packing Analysis

Beyond the individual molecular structure, X-ray diffraction reveals how molecules are arranged in the crystal lattice. A critical feature in the crystal structure of most carboxylic acids is the formation of hydrogen-bonded dimers. researchgate.net It is highly probable that this compound would form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds.

Conformational Analysis in the Solid State

The solid-state conformation of this compound is dictated by a combination of intramolecular electronic effects and intermolecular packing forces. In the absence of direct single-crystal X-ray diffraction data for this specific compound, its structural parameters can be modeled and compared with computationally optimized geometries of analogous molecules like 4-DMABA.

The planarity of the molecule is a critical aspect of its conformation. For instance, in related structures, the carboxylic acid group may be twisted out of the plane of the benzene ring. The dihedral angle between the plane of the benzene ring and the dimethylamino group is also a key conformational parameter. In the solid state, intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups (often forming dimers) and potentially halogen bonding involving the bromine atom, would play a significant role in stabilizing the crystal lattice and influencing the molecular conformation.

Table 1: Predicted Geometrical Parameters of a Substituted Benzoic Acid Derivative (based on computational data for 4-DMABA)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C1-N15 | 1.377 |

| C4-C11 | 1.471 | |

| C11-O12 | > 1.25 | |

| C11-O13 | > 1.25 | |

| Bond Angles (°) | C2-C1-C6 | ~120 |

| O12-C11-O13 | ~125 | |

| Dihedral Angles (°) | O12-C11-C4-C3 | ~180 |

| C6-C1-N15-C20 | ~180 |

Note: The data presented is based on DFT calculations for 4-(dimethylamino)benzoic acid and serves as an illustrative example. Actual values for this compound may vary.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and π-Electron System Characterization

The electronic absorption spectrum of this compound is expected to be characterized by intense absorptions in the ultraviolet-visible region, arising from electronic transitions within the conjugated π-electron system. The combination of the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group, in conjugation with the benzene ring, leads to significant intramolecular charge transfer (ICT) character in its electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic spectra of molecules. For the parent compound, 4-DMABA, TD-DFT calculations predict strong absorption bands corresponding to π → π* transitions. The introduction of a bromine atom at the 3-position is likely to cause a bathochromic (red) shift in the absorption maxima due to its electron-withdrawing inductive effect and its ability to participate in resonance.

The primary electronic transition is expected to be from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules of this type, the HOMO is typically localized on the electron-rich part of the molecule (the dimethylamino group and the benzene ring), while the LUMO is concentrated on the electron-deficient portion (the carboxylic acid group and the benzene ring). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the wavelength of maximum absorption (λmax).

Table 2: Predicted Electronic Transition Data for a Substituted Benzoic Acid Derivative (based on computational data)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Type of Transition |

|---|---|---|---|

| ~300 - 320 | > 0.5 | HOMO → LUMO | π → π* / ICT |

Note: This data is illustrative and based on general expectations for this class of compounds and TD-DFT calculations on related molecules. The actual experimental values may differ.

The characterization of the π-electron system through UV-Vis spectroscopy provides valuable information about the electronic structure and potential applications of this compound in areas such as dye-sensitized solar cells or as a fluorescent probe, where intramolecular charge transfer is a key process.

Computational Chemistry and Theoretical Modeling of 3 Bromo 4 Dimethylamino Benzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and nuclear arrangement. These methods solve approximations of the Schrödinger equation to determine the molecule's optimal geometry and electronic characteristics.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 3-Bromo-4-(dimethylamino)benzoic acid, DFT calculations are routinely used to predict its ground-state geometry and various electronic properties.

A typical approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately account for polarization and diffuse functions on the atoms. nih.govnih.govmdpi.com The calculation begins with an initial guess of the molecular structure, which is then optimized to find the minimum energy conformation. This optimization provides precise predictions of bond lengths, bond angles, and dihedral angles. Studies on analogous substituted benzoic acids have shown excellent agreement between DFT-calculated geometries and experimental data obtained from X-ray crystallography. conicet.gov.ar

The optimized structure of this compound would feature a planar benzene (B151609) ring, with the bromine atom, dimethylamino group, and carboxylic acid group as substituents. Key parameters of interest include the C-Br, C-N, and C-C bond lengths within the carboxylic acid moiety, as well as the torsional angles describing the orientation of the dimethylamino and carboxylic acid groups relative to the aromatic ring.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C3-Br | 1.910 | C2-C3-Br | 119.5 |

| C4-N | 1.375 | C5-C4-N | 121.0 |

| N-CH₃ (avg) | 1.455 | C-N-C | 118.0 |

| C1-C(OOH) | 1.490 | C2-C1-C(OOH) | 120.5 |

| C=O | 1.215 | O=C-O | 123.0 |

| C-OH | 1.360 | C-O-H | 107.5 |

While DFT is highly effective, ab initio methods offer a systematically improvable, wave-function-based approach that can achieve higher accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation effects more rigorously than standard DFT functionals. conicet.gov.ar

For this compound, high-accuracy ab initio calculations could be employed to benchmark DFT results or to investigate properties where electron correlation is particularly crucial, such as weak intermolecular interactions or excited-state calculations. Studies on other substituted benzoic acids have utilized methods like MP2 to refine geometric parameters and calculate precise rotational barriers and interaction energies. conicet.gov.arcdnsciencepub.comcdnsciencepub.com These calculations confirm the planarity of the aromatic ring and provide detailed insight into the rotational barriers of the substituent groups, which arise from a combination of steric hindrance and electronic effects like conjugation between the nitrogen lone pair and the π-system of the ring. oulu.fi

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically focus on a single, optimized molecule in the gas phase, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in a condensed phase like a solution. nih.govnih.govresearchgate.net MD simulations model the atomic motions by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, MD simulations can reveal its conformational landscape in an aqueous environment. Key areas of investigation would include the rotation of the dimethylamino and carboxylic acid groups and the flexibility of the N-methyl groups. Of particular interest is the behavior of the carboxylic acid group, which can engage in hydrogen bonding with water molecules, influencing its orientation and acidity. Simulations on related aminobenzoic acids in water have shown that these molecules can form various types of aggregates, such as hydrogen-bonded dimers. researchgate.netnih.gov MD studies can also be used to understand the solvation structure, revealing how water molecules arrange around the hydrophobic (aromatic ring, bromine) and hydrophilic (dimethylamino, carboxylic acid) parts of the molecule. chemrxiv.orgrsc.orgresearchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for interpreting and predicting spectroscopic data. DFT calculations are widely used to simulate vibrational and electronic spectra.

By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix) for the optimized geometry, one can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations in the computational method. nih.gov For this compound, these calculations would predict characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C-N stretch of the amino group, the C-Br stretch, and various aromatic ring vibrations. mdpi.com

Electronic spectra, such as UV-Vis absorption, are predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this molecule, TD-DFT would likely predict strong π-π* transitions associated with the conjugated aromatic system, which are influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group.

| Assignment | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| O-H stretch (dimer) | ~2950 (broad) | ~2955 | - |

| C-H stretch (aromatic) | 3080 | 3075 | 3082 |

| C-H stretch (methyl) | 2930 | 2928 | 2935 |

| C=O stretch | 1685 | 1690 | 1688 |

| C=C stretch (ring) | 1605 | 1608 | 1610 |

| C-N stretch | 1350 | 1355 | 1352 |

| C-Br stretch | 650 | 655 | 652 |

Reactivity and Selectivity Prediction through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity. wikipedia.org It posits that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals can be readily calculated using DFT.

For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule: the dimethylamino group and the aromatic ring. The LUMO, conversely, is likely to be distributed over the electron-deficient carboxylic acid group and the aromatic ring. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.compku.edu.cn

The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which provide quantitative measures of the molecule's reactivity. nih.gov

| Parameter | Value | Formula |

|---|---|---|

| E(HOMO) | -5.85 | - |

| E(LUMO) | -1.95 | - |

| Energy Gap (ΔE) | 3.90 | E(LUMO) - E(HOMO) |

| Ionization Potential (I) | 5.85 | -E(HOMO) |

| Electron Affinity (A) | 1.95 | -E(LUMO) |

| Electronegativity (χ) | 3.90 | (I + A) / 2 |

| Chemical Hardness (η) | 1.95 | (I - A) / 2 |

| Global Electrophilicity (ω) | 3.90 | χ² / (2η) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. chitkara.edu.in Should derivatives of this compound be synthesized and tested for a specific biological effect, QSAR would be a valuable tool for understanding the determinants of their activity and for designing more potent analogs.

The process involves generating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric descriptors: Molecular volume, surface area, molar refractivity.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Indices that describe molecular connectivity and shape.

A mathematical model is then built using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to create an equation that relates a combination of these descriptors to the observed biological activity (e.g., IC₅₀). ufms.br Studies on derivatives of similar structures, like benzoylaminobenzoic acids, have shown that properties like hydrophobicity, aromaticity, and molar refractivity are often crucial for their inhibitory activity. nih.govresearchgate.net A successful QSAR model for derivatives of this compound would provide critical insights into the structure-activity relationship, guiding the rational design of new compounds with enhanced therapeutic potential. nih.gov

Derivatization Chemistry and Functionalization of 3 Bromo 4 Dimethylamino Benzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and the reduction to corresponding alcohols or aldehydes. These transformations are fundamental in modifying the compound's polarity, steric profile, and potential for further reactions.

Esterification: The conversion of the carboxylic acid to an ester is a common and straightforward transformation. This is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis (e.g., sulfuric acid, H₂SO₄) with removal of water to drive the equilibrium. Alternatively, other methods such as reaction with alkyl halides under basic conditions or using coupling agents can be employed. nih.goviajpr.com Esterification is useful for protecting the carboxylic acid group or for modifying the molecule's solubility and electronic properties.

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry and materials science. encyclopedia.pub Direct amidation can be accomplished by heating the acid and amine, often with a catalyst to facilitate the dehydration. Boron-based catalysts and transition metals like titanium (e.g., TiCl₄) have been shown to be effective in promoting this condensation under milder conditions than uncatalyzed thermal methods. researchgate.netnih.govresearchgate.net These reactions produce stable amide linkages, introducing a vast range of functional groups depending on the amine used.

| Transformation | Reactant | Typical Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Methanol (CH₃OH) | H₂SO₄ (cat.), Reflux | Methyl 3-bromo-4-(dimethylamino)benzoate |

| Esterification | Ethanol (CH₃CH₂OH) | H₂SO₄ (cat.), Reflux | Ethyl 3-bromo-4-(dimethylamino)benzoate |

| Amidation | Benzylamine | Boric Acid (cat.) or TiCl₄, Toluene, Reflux | N-Benzyl-3-bromo-4-(dimethylamino)benzamide |

| Amidation | Piperidine | Boric Acid (cat.) or TiCl₄, Toluene, Reflux | (3-Bromo-4-(dimethylamino)phenyl)(piperidin-1-yl)methanone |

The carboxylic acid can be reduced to yield either a primary alcohol or an aldehyde. The outcome depends on the choice of reducing agent and reaction protocol.

Reduction to Alcohols: A full reduction of the carboxylic acid to the corresponding primary alcohol, (3-Bromo-4-(dimethylamino)phenyl)methanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup, is the classic method for this transformation. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent that readily reduces carboxylic acids.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as the aldehyde is more easily reduced than the starting acid. Therefore, a direct one-step reduction is often not feasible. The common strategy involves a two-step process:

Activation: The carboxylic acid is first converted into a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂, or oxalyl chloride) or an ester.

Controlled Reduction: The activated derivative is then reduced using a less reactive hydride reagent that will not reduce the resulting aldehyde. For instance, acid chlorides can be reduced to aldehydes via the Rosenmund reduction (H₂, Pd/BaSO₄, quinoline). Esters can be reduced to aldehydes using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Transformations Involving the Aromatic Bromine Atom

The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. Direct nucleophilic displacement of the bromine is generally challenging.

Palladium-catalyzed reactions are powerful tools for aryl halide functionalization. The general mechanism involves a catalytic cycle starting with the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki, Sonogashira, Buchwald-Hartwig) or migratory insertion (for Heck), and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

Suzuki Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is widely used to synthesize biaryl compounds. For 3-Bromo-4-(dimethylamino)benzoic acid, coupling with various arylboronic acids would yield substituted biphenyl (B1667301) derivatives. rsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, resulting in a substituted alkene. organic-chemistry.org The reaction requires a palladium catalyst and a base, and typically shows a high stereoselectivity for the trans isomer. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of an amine base. organic-chemistry.orgresearchgate.net This method is invaluable for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base (e.g., sodium tert-butoxide). nih.govorganic-chemistry.org This reaction provides a direct route to more complex aniline (B41778) derivatives.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Class |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivatives |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivatives |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diarylacetylene derivatives |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl amine derivatives |

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom on this compound is generally unfavorable. The SₙAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at positions ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

In the case of this compound, the powerful electron-donating dimethylamino group is para to the bromine atom. This group increases electron density on the ring, destabilizing the negatively charged intermediate required for the SₙAr mechanism and thus deactivating the substrate towards nucleophilic attack. While the carboxylic acid group is electron-withdrawing, its position meta to the bromine provides no resonance stabilization to the intermediate. Therefore, forcing conditions (high temperatures and pressures) or the use of very strong bases (which might proceed via an alternative elimination-addition benzyne (B1209423) mechanism) would be required for any nucleophilic displacement to occur. youtube.com

Modifications of the Dimethylamino Group

The tertiary dimethylamino group is generally a robust and non-reactive functional group under many synthetic conditions. However, specific reagents can be used to achieve its transformation.

One potential modification is oxidation. Strong oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can oxidize the tertiary amine to form the corresponding N-oxide derivative, 3-Bromo-4-(dimethylamino-N-oxide)benzoic acid. This transformation alters the electronic properties of the substituent, converting the strongly electron-donating amino group into an electron-withdrawing group.

Another possible, though often difficult, transformation is demethylation. This typically requires harsh reagents, such as strong acids or specific chloroformates, and may not be compatible with the other functional groups present in the molecule. Given its stability, the dimethylamino group is more often utilized for its electronic directing effects on other reactions rather than being a primary site for functionalization itself.

Quaternization Reactions

The tertiary dimethylamino group in this compound is susceptible to quaternization reactions. This process involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. These salts are permanently positively charged and can exhibit altered solubility and biological activity compared to the parent molecule.

The quaternization is typically achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged nitrogen center. The halide ion then acts as the counter-ion.

For instance, the reaction with methyl iodide would yield 3-bromo-4-(trimethylammonio)benzoate iodide. The reaction progress can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, observing the shift in the signals of the methyl protons attached to the nitrogen.

| Reactant | Reagent | Product | Reaction Conditions |

| This compound | Methyl Iodide | 3-Bromo-4-(trimethylammonio)benzoate iodide | Inert solvent, room temperature or gentle heating |

| This compound | Ethyl Bromide | 3-Bromo-4-(diethylmethylammonio)benzoate bromide | Inert solvent, heating |

| This compound | Benzyl Chloride | 3-Bromo-4-(benzyl(dimethyl)ammonio)benzoate chloride | Inert solvent, heating |

Table 1: Examples of Quaternization Reactions of this compound.

It is important to note that the carboxylic acid group may also react under certain conditions, for example, by forming an ester if an alcohol is used as a solvent in the presence of an acid catalyst. Therefore, careful selection of reaction conditions is crucial to achieve selective quaternization of the amino group.

Dealkylation Pathways

Dealkylation, the removal of an alkyl group from the dimethylamino moiety, represents another functionalization pathway. This transformation converts the tertiary amine into a secondary or primary amine, which can then be used for further synthetic modifications.

Common methods for N-dealkylation of tertiary amines include the von Braun reaction, which utilizes cyanogen (B1215507) bromide, and various oxidative methods. nih.gov

In the context of this compound, a selective demethylation could potentially yield 3-bromo-4-(methylamino)benzoic acid. This reaction is often challenging due to the potential for side reactions and the need for harsh reagents.

Oxidative Dealkylation: This can be achieved using various oxidizing agents, such as hydrogen peroxide, often in the presence of a metal catalyst. The reaction proceeds through an N-oxide intermediate which then rearranges and eliminates one of the methyl groups as formaldehyde.

Chemical Dealkylation: Reagents like cyanogen bromide (von Braun reaction) or chloroformates can be employed. The von Braun reaction involves the formation of a cyanamide (B42294) intermediate, which can then be hydrolyzed to the secondary amine. nih.gov

| Dealkylation Method | Reagents | Intermediate | Product |

| Oxidative Dealkylation | H₂O₂, Catalyst | N-oxide | 3-Bromo-4-(methylamino)benzoic acid |

| Von Braun Reaction | BrCN | Cyanamide | 3-Bromo-4-(methylamino)benzoic acid |

| Chloroformate Method | ClCO₂R | Carbamate | 3-Bromo-4-(methylamino)benzoic acid |

Table 2: Potential Dealkylation Pathways for this compound.

The choice of dealkylation method would depend on the desired selectivity and the compatibility with the other functional groups present in the molecule.

Synthesis and Characterization of Novel Scaffolds Incorporating the this compound Moiety

The structural features of this compound make it an attractive building block for the synthesis of more complex molecular scaffolds, particularly heterocyclic systems with potential biological activity. The presence of the bromine atom allows for cross-coupling reactions, while the amino and carboxylic acid groups can participate in cyclization reactions.

Synthesis of Quinolone Scaffolds: Quinolone and its derivatives are an important class of heterocyclic compounds with a wide range of pharmaceutical applications. nih.govmdpi.com While direct synthesis from this compound is not explicitly detailed in the literature, its structural motifs are present in precursors used for quinolone synthesis. For instance, anthranilic acids (2-aminobenzoic acids) are common starting materials for the Conrad-Limpach and related quinolone syntheses. Functionalized benzoic acids can be converted to the corresponding anthranilic acids, which can then undergo cyclization reactions to form the quinolone ring system.

Synthesis of Benzoxazine (B1645224) Scaffolds: Benzoxazines are another class of heterocyclic compounds with applications in polymer chemistry and materials science. mdpi.comresearchgate.net The synthesis of benzoxazines typically involves the reaction of a phenolic compound, a primary amine, and formaldehyde. While this compound is not a direct precursor, its derivatives, particularly after modification of the carboxylic acid and amino groups, could potentially be used in the synthesis of novel benzoxazine structures.

Characterization of Novel Scaffolds: The characterization of any newly synthesized scaffolds derived from this compound would rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule, confirming its structure and stereochemistry. nih.govresearchgate.net

Below is a hypothetical table illustrating the kind of characterization data that would be expected for a novel scaffold synthesized from this compound.

| Compound | Molecular Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| Hypothetical Quinolone Derivative | C₁₂H₁₀BrN₂O₂ | Signals in aromatic (7.0-8.5), quinolone ring, and N-methyl regions. | Signals corresponding to aromatic, quinolone, and carbonyl carbons. | [M+H]⁺ corresponding to the molecular weight. |

| Hypothetical Benzoxazine Derivative | C₁₈H₁₈BrN₂O₃ | Signals for aromatic protons, oxazine (B8389632) ring protons (O-CH₂-N and Ar-CH₂-N), and methyl groups. | Signals for aromatic carbons, oxazine ring carbons, and methyl carbons. | [M+H]⁺ corresponding to the molecular weight. |

Table 3: Hypothetical Characterization Data for Novel Scaffolds.

The synthesis and characterization of such novel scaffolds are crucial for exploring the chemical space around the this compound core and for discovering new compounds with potentially useful properties.

Exploration of Advanced Applications of 3 Bromo 4 Dimethylamino Benzoic Acid and Its Derivatives

Utility as a Building Block in Complex Molecule Synthesis

The reactivity of the bromine atom and the directing effects of the carboxylic acid and dimethylamino groups make 3-Bromo-4-(dimethylamino)benzoic acid a valuable precursor in multi-step organic syntheses.

The synthesis of advanced organic materials often relies on the use of specialized building blocks that can be polymerized or functionalized to achieve desired properties. This compound and its derivatives are promising candidates for the creation of materials with interesting optical and electronic properties.

Nonlinear Optical (NLO) Materials: The presence of both an electron-donating group (dimethylamino) and a heavy atom (bromine) in the structure can enhance the molecular first-order hyperpolarizabilities. rsc.org The bromo group, in particular, can help in achieving an acentric crystal structure, which is a prerequisite for second-harmonic generation (SHG) effects. rsc.org By incorporating this molecule into larger conjugated systems, it is possible to design and synthesize new organic second-order NLO materials. rsc.org

Thermotropic Liquid Crystals: Benzoic acid derivatives are known to form thermotropic liquid crystals. edvinis.commdpi.comtubitak.gov.trnih.govresearchgate.net The rigid core of the benzoic acid, combined with flexible side chains that can be introduced by modifying the carboxylic acid group, allows for the formation of mesophases upon heating. The bromo and dimethylamino substituents can influence the intermolecular interactions and packing of the molecules, thus affecting the temperature range and type of liquid crystalline phases observed. nih.gov The synthesis of calamitic (rod-shaped) liquid crystals can be envisioned, where the anisotropic molecular shape is crucial for the formation of nematic and smectic phases. nih.gov

Table 1: Potential Advanced Organic Materials Derived from this compound

| Material Class | Key Functional Groups | Potential Application |

| Nonlinear Optical (NLO) Materials | Dimethylamino (donor), Bromo (acentric directing) | Optical switching, Frequency doubling |

| Thermotropic Liquid Crystals | Benzoic acid core, Functionalized carboxyl group | Displays, Sensors |